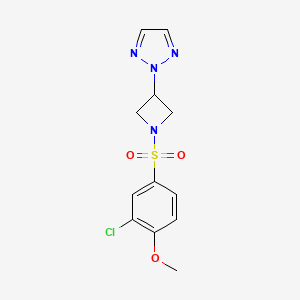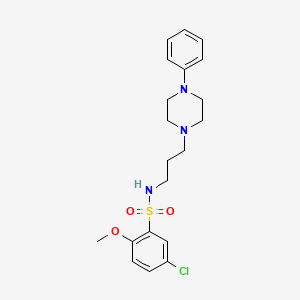
5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” is a versatile material used in diverse scientific research fields due to its unique properties1. It serves as a promising building block for drug development, offering potential therapeutic applications in various diseases1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through various methods, such as reductive amination2 and cross-coupling3. More research would be needed to determine the optimal synthesis method for this specific compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I couldn’t find specific spectroscopic data for this compound. However, similar compounds have been analyzed using techniques such as NMR and FTIR4.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.科学的研究の応用
Herbicide Selectivity and Metabolism
Metabolism of Chlorsulfuron by Plants : Chlorsulfuron, a compound with a similar chemical backbone, demonstrates selective herbicidal activity for cereals due to its rapid metabolism into inactive products by tolerant plants like wheat, oats, and barley. This metabolism involves hydroxylation and conjugation with carbohydrates, highlighting the biological mechanisms that grant selectivity to herbicides in agriculture Sweetser, Schow, & Hutchison, 1982.
Pharmaceutical Research
SB-399885 as a Cognitive Enhancer : SB-399885, another compound featuring a benzenesulfonamide group, is studied for its high affinity for 5-HT6 receptors, showing potential as a cognitive enhancer. This research suggests that similar compounds might be explored for their therapeutic potential in treating cognitive deficits, such as those observed in Alzheimer's disease and schizophrenia Hirst et al., 2006.
Photodynamic Therapy for Cancer
New Zinc Phthalocyanine Derivatives : Research into benzenesulfonamide derivatives extends into the development of photosensitizers for photodynamic therapy, a treatment modality for cancer. A specific study introduces zinc phthalocyanine substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy Pişkin, Canpolat, & Öztürk, 2020.
Antifungal and Antimicrobial Applications
Synthesis and Antifungal Screening : Novel azetidin-2-ones containing benzenesulfonamide groups have been synthesized and shown potent antifungal activity against Aspergillus species. This suggests the potential of such compounds in developing new antifungal agents, illustrating the diverse biological activities of benzenesulfonamide derivatives Gupta & Halve, 2015.
Safety And Hazards
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, analysis of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential therapeutic applications1.
Please note that this analysis is based on the limited information available and more detailed information may be found in scientific literature. It’s always important to handle all chemicals with appropriate safety precautions.
特性
IUPAC Name |
5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3S/c1-27-19-9-8-17(21)16-20(19)28(25,26)22-10-5-11-23-12-14-24(15-13-23)18-6-3-2-4-7-18/h2-4,6-9,16,22H,5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPRRIJJDPAPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)
![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)
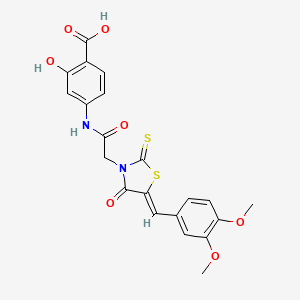
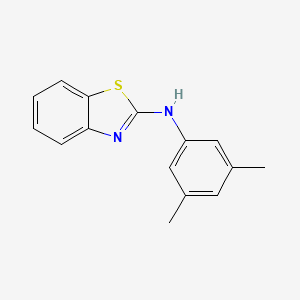
![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)
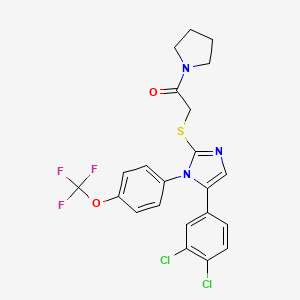
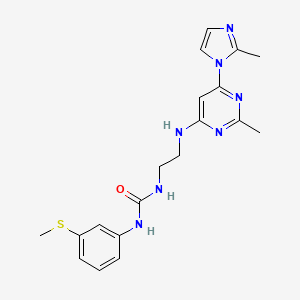
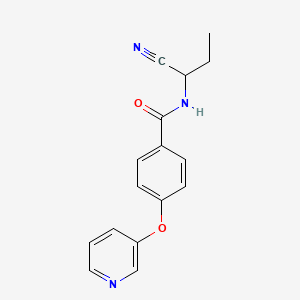
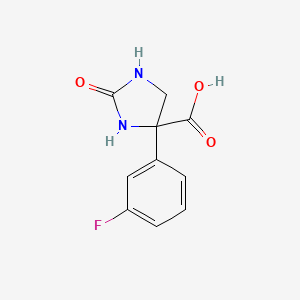
![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)
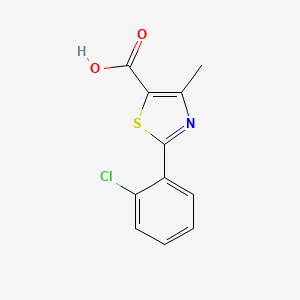
![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)
![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)
